1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one
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Overview
Description
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one is an organic compound characterized by the presence of a methoxyphenyl group, a hydroxy group, and a trifluoromethyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and a trifluoromethyl ketone under basic conditions. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)-3-oxo-4,4,4-trifluoro-2-butene-1-one.
Reduction: 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: Shares the methoxyphenyl group but differs in the presence of a tetrazole ring.
1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: Similar to the above compound but with a methoxy group at a different position on the phenyl ring.
Uniqueness
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity .
Properties
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-4-(4-methoxyphenyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRSNPVYBZKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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